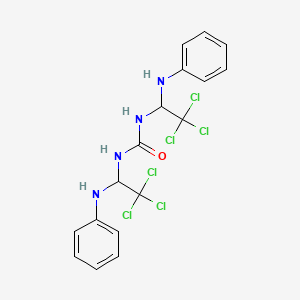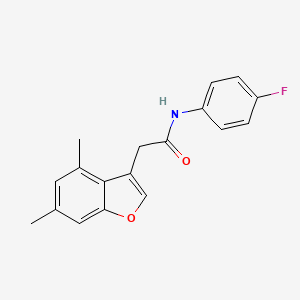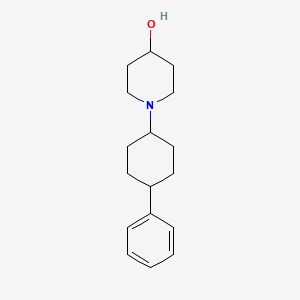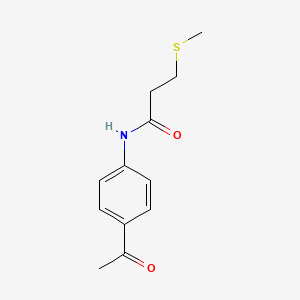
N,N'-bis(1-anilino-2,2,2-trichloroethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(1-anilino-2,2,2-trichloroethyl)urea, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2001 by researchers at Bayer AG and has since been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
BAY 11-7082 exerts its effects by inhibiting the activity of several cellular pathways, including NF-κB and the proteasome. NF-κB is a transcription factor that regulates the expression of genes involved in the immune response, cell survival, and inflammation. By blocking the activity of NF-κB, BAY 11-7082 can reduce the expression of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
The proteasome is a cellular complex that is involved in the degradation of proteins. By blocking the activity of the proteasome, BAY 11-7082 can increase the accumulation of misfolded and damaged proteins in cancer cells, leading to their death.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have a range of biochemical and physiological effects. It can reduce the expression of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. It can induce apoptosis in cancer cells by blocking the activity of the proteasome. In addition, BAY 11-7082 has been shown to have anti-viral properties, inhibiting the replication of several viruses, including HIV-1 and hepatitis B virus.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 11-7082 is a relatively simple molecule that can be synthesized on a large scale. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties, making it an attractive candidate for drug development. However, BAY 11-7082 has some limitations in lab experiments. It can be toxic at high concentrations, and its effects can be dependent on the cell type and experimental conditions. Careful optimization of experimental conditions is required to ensure reproducibility of results.
Zukünftige Richtungen
There are several future directions for research on BAY 11-7082. One area of interest is the development of BAY 11-7082 analogs with improved pharmacological properties. Another area of interest is the investigation of the role of BAY 11-7082 in the regulation of autophagy, a cellular process that is involved in the degradation of damaged proteins and organelles. Finally, the potential therapeutic applications of BAY 11-7082 in the treatment of inflammatory diseases, cancer, and viral infections should be further explored.
Synthesemethoden
BAY 11-7082 is synthesized by the reaction of 1,1,1-trichloro-2,2-bis(chlorophenyl)ethane with urea in the presence of a base. The resulting product is then treated with aniline to yield the final compound. The synthesis process is relatively simple and can be performed on a large scale, making BAY 11-7082 an attractive candidate for drug development.
Wissenschaftliche Forschungsanwendungen
BAY 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of the immune response. By blocking NF-κB activity, BAY 11-7082 can reduce the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases.
In addition to its anti-inflammatory properties, BAY 11-7082 has also been studied for its anti-cancer effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the proteasome, a cellular complex that is involved in the degradation of proteins. By blocking proteasome activity, BAY 11-7082 can increase the accumulation of misfolded and damaged proteins in cancer cells, leading to their death.
Eigenschaften
IUPAC Name |
1,3-bis(1-anilino-2,2,2-trichloroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl6N4O/c18-16(19,20)13(24-11-7-3-1-4-8-11)26-15(28)27-14(17(21,22)23)25-12-9-5-2-6-10-12/h1-10,13-14,24-25H,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAHQKICHLAHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline](/img/structure/B4922725.png)
![5-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4922733.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B4922736.png)

![methyl 3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4922741.png)
![2-methyl-N-[2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4922749.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4922756.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4922761.png)
![4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4922767.png)

methanol](/img/structure/B4922791.png)

![4-tert-butyl-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B4922808.png)
![2-[(2-chlorobenzyl)oxy]-1-naphthonitrile](/img/structure/B4922817.png)
